molecular formula C13H11Cl2NO2S2 B5487825 (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5487825
M. Wt: 348.3 g/mol
InChI Key: LXHIAUXUHAZAHT-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with a thiazolidinone derivative under specific reaction conditions. Common reagents used in this synthesis include:

  • 3,4-dichlorobenzaldehyde
  • 2-methoxyethylamine
  • Thioacetic acid

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield sulfoxides, while reduction with sodium borohydride would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are structurally similar and are known for their antidiabetic properties.

    Thiazolidinones: A broader class of compounds with diverse biological activities.

Uniqueness

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the 3,4-dichlorophenyl group and the 2-methoxyethyl substituent, which may confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S2/c1-18-5-4-16-12(17)11(20-13(16)19)7-8-2-3-9(14)10(15)6-8/h2-3,6-7H,4-5H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHIAUXUHAZAHT-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.